Cas no 87808-11-5 (2-Chloro-5-(hydroxymethyl)pyrazine)

2-Chloro-5-(hydroxymethyl)pyrazine is a pyrazine derivative featuring both chloro and hydroxymethyl functional groups, making it a versatile intermediate in organic synthesis and pharmaceutical applications. Its reactive sites allow for further functionalization, enabling the construction of complex heterocyclic compounds. The hydroxymethyl group provides a handle for derivatization, while the chloro substituent facilitates nucleophilic substitution reactions. This compound is particularly valuable in medicinal chemistry for the development of bioactive molecules, including potential drug candidates. Its stability and well-defined reactivity profile make it a reliable building block for researchers working on pyrazine-based scaffolds. Suitable for controlled reactions under standard laboratory conditions.
2-Chloro-5-(hydroxymethyl)pyrazine structure
87808-11-5 structure
商品名:2-Chloro-5-(hydroxymethyl)pyrazine
CAS番号:87808-11-5
MF:C10H12O3
メガワット:180.200483322144
MDL:MFCD28122816
CID:2089101
PubChem ID:20428670

2-Chloro-5-(hydroxymethyl)pyrazine 化学的及び物理的性質

名前と識別子

    • 2-Chloro-5-(hydroxymethyl)pyrazine
    • Methyl3-(1-Hydroxyethyl)benzoate
    • Methyl 3-(1-Hydroxyethyl)benzoate
    • 3-(1-Hydroxyethyl)benzoic Acid Methyl Ester
    • MFCD28122816
    • 87808-11-5
    • NYOJUUILPLWPHN-UHFFFAOYSA-N
    • SY029467
    • Methyl 3-(1-hydroxyethyl)benzenecarboxylate
    • AC7054
    • Benzoic acid, 3-(1-hydroxyethyl)-, methyl ester
    • SB85208
    • SCHEMBL26453761
    • DB-230713
    • CS-0456853
    • AKOS027257042
    • SCHEMBL246026
    • MDL: MFCD28122816
    • インチ: InChI=1S/C10H12O3/c1-7(11)8-4-3-5-9(6-8)10(12)13-2/h3-7,11H,1-2H3
    • InChIKey: NYOJUUILPLWPHN-UHFFFAOYSA-N
    • ほほえんだ: CC(C1=CC(=CC=C1)C(=O)OC)O

計算された属性

  • せいみつぶんしりょう: 180.078644241g/mol
  • どういたいしつりょう: 180.078644241g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 13
  • 回転可能化学結合数: 3
  • 複雑さ: 179
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 46.5Ų
  • 疎水性パラメータ計算基準値(XlogP): 1.9

2-Chloro-5-(hydroxymethyl)pyrazine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A019093749-1g
Methyl 3-(1-Hydroxyethyl)benzoate
87808-11-5 95%
1g
$400.00 2023-08-31
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1527520-1g
Methyl 3-(1-hydroxyethyl)benzoate
87808-11-5 98%
1g
¥3276.00 2024-04-27
1PlusChem
1P00IF8N-250mg
Benzoic acid, 3-(1-hydroxyethyl)-, methyl ester
87808-11-5 95%
250mg
$312.00 2024-04-20
Ambeed
A777489-1g
Methyl 3-(1-Hydroxyethyl)benzoate
87808-11-5 95+%
1g
$324.0 2024-04-16
A2B Chem LLC
AI58759-1g
Methyl 3-(1-hydroxyethyl)benzoate
87808-11-5 95%
1g
$1014.00 2024-04-19
eNovation Chemicals LLC
D529459-1g
Methyl 3-(1-Hydroxyethyl)benzoate
87808-11-5 95%
1g
$385 2025-02-21
eNovation Chemicals LLC
D529459-1g
Methyl 3-(1-Hydroxyethyl)benzoate
87808-11-5 95%
1g
$385 2025-02-25
1PlusChem
1P00IF8N-1g
Benzoic acid, 3-(1-hydroxyethyl)-, methyl ester
87808-11-5 95%
1g
$721.00 2024-04-20
A2B Chem LLC
AI58759-100mg
Methyl 3-(1-hydroxyethyl)benzoate
87808-11-5 95%
100mg
$332.00 2024-04-19
Apollo Scientific
OR471065-1g
Methyl 3-(1-Hydroxyethyl)benzoate
87808-11-5
1g
£490.00 2023-08-31

2-Chloro-5-(hydroxymethyl)pyrazine 関連文献

2-Chloro-5-(hydroxymethyl)pyrazineに関する追加情報

2-Chloro-5-(hydroxymethyl)pyrazine: A Comprehensive Overview

The compound 2-Chloro-5-(hydroxymethyl)pyrazine (CAS No. 87808-11-5) is an organic heterocyclic compound with a pyrazine ring substituted at positions 2 and 5 with chlorine and hydroxymethyl groups, respectively. This structure makes it a valuable molecule in various chemical and pharmaceutical applications. The pyrazine ring is a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 4, which contributes to its unique electronic properties and reactivity.

Recent studies have highlighted the potential of 2-Chloro-5-(hydroxymethyl)pyrazine in drug discovery, particularly in the development of anti-inflammatory and antitumor agents. Researchers have found that the hydroxymethyl group at position 5 can act as a bioisostere, enabling the molecule to interact with specific biological targets. This has led to its exploration as a lead compound in medicinal chemistry.

In addition to its pharmacological applications, 2-Chloro-5-(hydroxymethyl)pyrazine has been investigated for its role in agrochemicals. The substitution pattern on the pyrazine ring allows for selective inhibition of plant pathogens, making it a promising candidate for fungicides and herbicides. Recent advancements in green chemistry have also focused on optimizing the synthesis of this compound to minimize environmental impact.

The synthesis of 2-Chloro-5-(hydroxymethyl)pyrazine typically involves multi-step reactions, including nucleophilic substitution and cyclization processes. Researchers have developed efficient methodologies to achieve high yields and purity, ensuring scalability for industrial applications. The use of microwave-assisted synthesis has further enhanced the reaction efficiency, reducing both time and energy consumption.

From a structural perspective, the chlorine atom at position 2 plays a critical role in modulating the electronic properties of the molecule. This substitution pattern enhances the molecule's stability and reactivity, making it suitable for various chemical transformations. The hydroxymethyl group at position 5 introduces hydrophilic properties, which are essential for its solubility in polar solvents and interaction with biological systems.

Recent computational studies have provided deeper insights into the molecular interactions of 2-Chloro-5-(hydroxymethyl)pyrazine with biological targets. Molecular docking simulations have revealed that the pyrazine ring can form π-π interactions with aromatic residues in proteins, while the hydroxymethyl group can engage in hydrogen bonding networks. These findings have guided the design of more potent derivatives with improved pharmacokinetic profiles.

In conclusion, 2-Chloro-5-(hydroxymethyl)pyrazine (CAS No. 87808-11-5) is a versatile compound with significant potential in pharmaceuticals, agrochemicals, and materials science. Its unique structure and reactivity continue to inspire innovative research directions, ensuring its relevance in modern chemical sciences.

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Amadis Chemical Company Limited
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